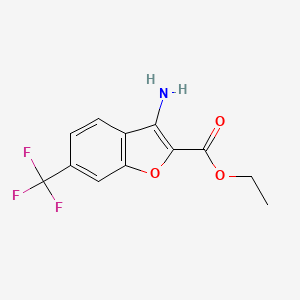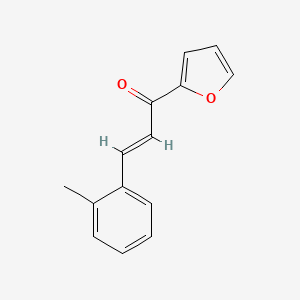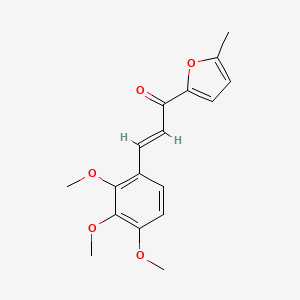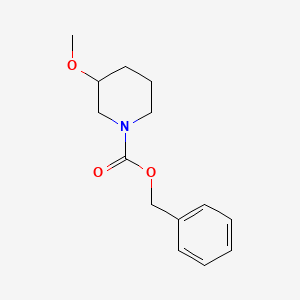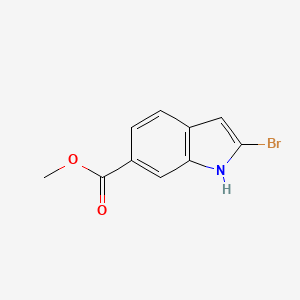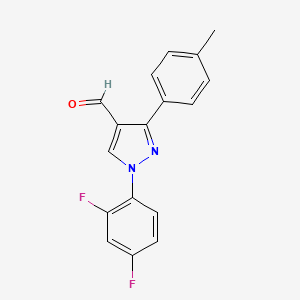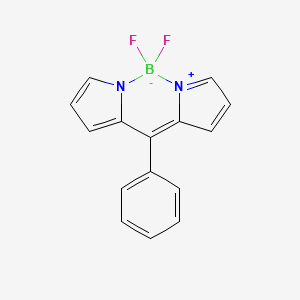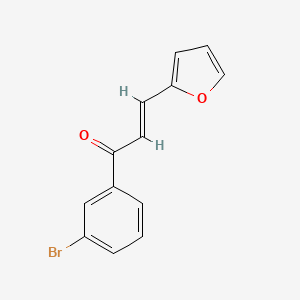
(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9BrO2 . It contains a bromophenyl group, a furanyl group, and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenyl group, a furanyl group, and a prop-2-en-1-one group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen .Scientific Research Applications
Organic Electronics and Material Science
Chalcone derivatives, including those structurally related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one," have been explored for their potential applications in organic electronics, particularly in the fabrication of LEDs and solar cells. The photoluminescence properties, high optical transmittance, and thermal stability of these compounds make them suitable for use in electronic devices. Crystals synthesized from similar chalcone derivatives exhibit properties like high mechanical hardness and optical band gaps, indicative of their applicability in photonic devices (Haleshappa Davanagere & A. Jayarama, 2019).
Photophysical Properties
The solvent polarity significantly affects the absorption and fluorescence characteristics of chalcone derivatives, including those related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one." Studies have shown bathochromic shifts in the absorption and fluorescence spectra from non-polar to polar solvents, indicating intramolecular charge transfer (ICT) interactions. These properties are crucial for understanding the stabilization of molecules in their singlet excited states compared to the ground state, providing insights into the design of photophysical materials (Rekha Kumari et al., 2017).
Structural Characterizations and Crystallography
Structural and crystallographic studies of chalcone derivatives are essential for understanding their physical properties and potential applications. The synthesis, characterization, and Hirshfeld surface analysis of various chalcone compounds have been conducted to explore their molecular interactions, dihedral angles, and intermolecular forces, which are vital for assessing their utility in different scientific applications (Vinutha V. Salian et al., 2018).
Novel Synthesis Approaches
Innovative synthesis methods for chalcone derivatives offer pathways to novel compounds with potential scientific applications. For instance, the use of electrophilic cyclization with N-Iodosuccinimide for preparing unsymmetrical iodofurans opens new avenues for the synthesis of halogenated furans, which could have implications in organic synthesis and material science (A. Sniady et al., 2007).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGKNSOCOJUSF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

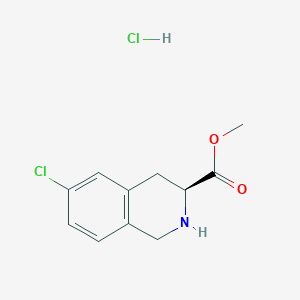
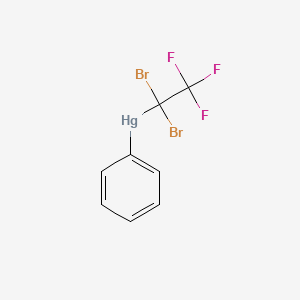
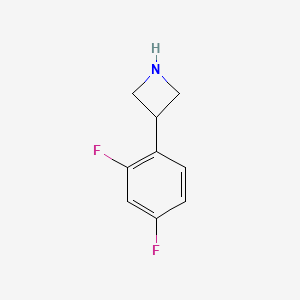
amine](/img/structure/B6338536.png)
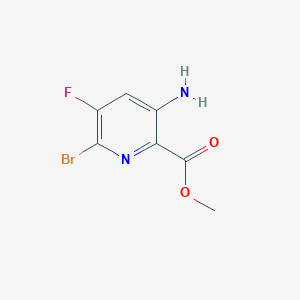
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
